![molecular formula C16H17NO5S B13586094 Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B13586094.png)
Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 3-(4-METHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methoxybenzenesulfonamido group attached to a methylbenzoate backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(4-METHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-amino-4-methylbenzoic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 3-(4-METHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoates.
Aplicaciones Científicas De Investigación
METHYL 3-(4-METHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of METHYL 3-(4-METHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxybenzenesulfonamide
- Methyl 3-[4-(4-methoxybenzenesulfonamido)phenoxy]thiophene-2-carboxylate
Uniqueness
METHYL 3-(4-METHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both methoxy and sulfonamido groups allows for versatile chemical modifications and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H17NO5S |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
methyl 3-[(4-methoxyphenyl)sulfonylamino]-4-methylbenzoate |
InChI |
InChI=1S/C16H17NO5S/c1-11-4-5-12(16(18)22-3)10-15(11)17-23(19,20)14-8-6-13(21-2)7-9-14/h4-10,17H,1-3H3 |
Clave InChI |
NXPCCMVUKBCPFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


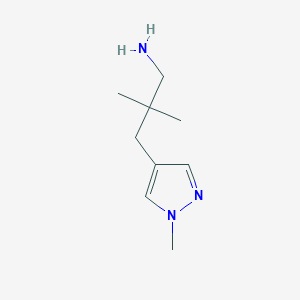
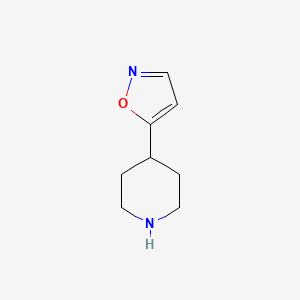
![6-Fluorospiro[3.3]heptan-2-OL](/img/structure/B13586028.png)
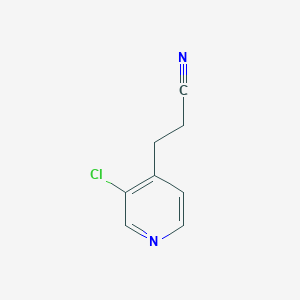
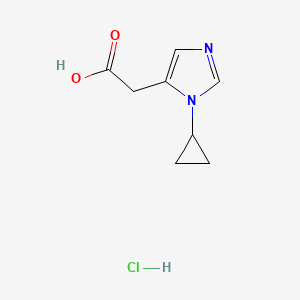
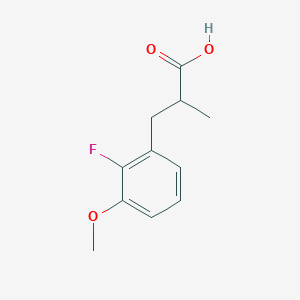
![1-benzoyl-4-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine](/img/structure/B13586051.png)
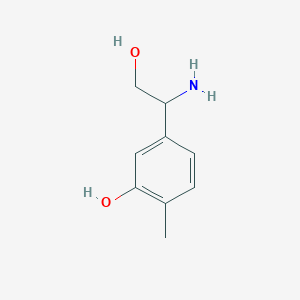
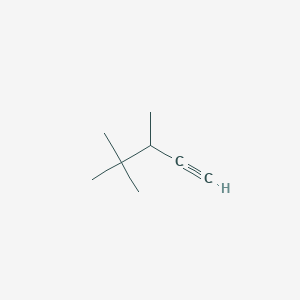

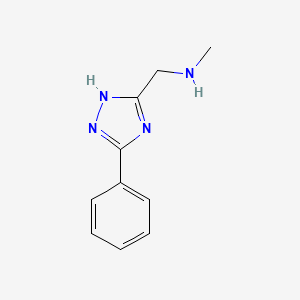
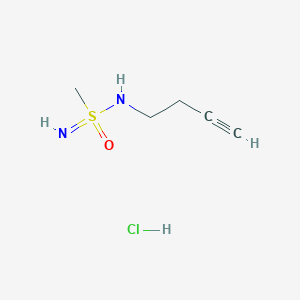
![2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13586112.png)

